molecular formula C22H22ClN3O2 B12804501 1H-Pyrrole, 5-(4-chlorophenyl)-2-methyl-1-(4-nitrophenyl)-3-(1-pyrrolidinylmethyl)- CAS No. 146204-56-0

1H-Pyrrole, 5-(4-chlorophenyl)-2-methyl-1-(4-nitrophenyl)-3-(1-pyrrolidinylmethyl)-

Cat. No.: B12804501
CAS No.: 146204-56-0
M. Wt: 395.9 g/mol
InChI Key: JWSYMXQTCIFADQ-UHFFFAOYSA-N
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Description

1H-Pyrrole, 5-(4-chlorophenyl)-2-methyl-1-(4-nitrophenyl)-3-(1-pyrrolidinylmethyl)- is a complex organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole, 5-(4-chlorophenyl)-2-methyl-1-(4-nitrophenyl)-3-(1-pyrrolidinylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between a 1,4-dicarbonyl compound and an amine.

    Introduction of Substituents: The chlorophenyl, nitrophenyl, and pyrrolidinylmethyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to ensure the correct positioning of the substituents.

    Final Assembly: The final step involves the coupling of the substituted pyrrole with the remaining substituents under controlled conditions, such as specific temperatures and solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions and optimize yield.

    Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

    Quality Control: Analytical methods like nuclear magnetic resonance spectroscopy and mass spectrometry are used to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole, 5-(4-chlorophenyl)-2-methyl-1-(4-nitrophenyl)-3-(1-pyrrolidinylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert nitro groups to amino groups, typically using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and catalysts such as Lewis acids.

Major Products Formed

    Oxidation: Formation of oxides and other oxygen-containing derivatives.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Introduction of new substituents on the aromatic ring, leading to various derivatives.

Scientific Research Applications

1H-Pyrrole, 5-(4-chlorophenyl)-2-methyl-1-(4-nitrophenyl)-3-(1-pyrrolidinylmethyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 5-(4-chlorophenyl)-2-methyl-1-(4-nitrophenyl)-3-(1-pyrrolidinylmethyl)- involves interactions with specific molecular targets and pathways. These may include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interacting with Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

    Affecting Cellular Processes: The compound can influence various cellular processes, such as cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole, 2,5-dimethyl-3-(4-chlorophenyl)-1-(4-nitrophenyl)-: Similar structure but different positioning of substituents.

    1H-Pyrrole, 3-(4-chlorophenyl)-2-methyl-1-(4-nitrophenyl)-5-(1-pyrrolidinylmethyl)-: Similar substituents but different arrangement.

Uniqueness

1H-Pyrrole, 5-(4-chlorophenyl)-2-methyl-1-(4-nitrophenyl)-3-(1-pyrrolidinylmethyl)- is unique due to its specific arrangement of substituents, which imparts distinct chemical properties and potential applications. Its combination of chlorophenyl, nitrophenyl, and pyrrolidinylmethyl groups makes it a valuable compound for various scientific and industrial purposes.

Properties

CAS No.

146204-56-0

Molecular Formula

C22H22ClN3O2

Molecular Weight

395.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-methyl-1-(4-nitrophenyl)-3-(pyrrolidin-1-ylmethyl)pyrrole

InChI

InChI=1S/C22H22ClN3O2/c1-16-18(15-24-12-2-3-13-24)14-22(17-4-6-19(23)7-5-17)25(16)20-8-10-21(11-9-20)26(27)28/h4-11,14H,2-3,12-13,15H2,1H3

InChI Key

JWSYMXQTCIFADQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl)CN4CCCC4

Origin of Product

United States

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